molecular formula C14H14IN3O B4843130 N-(2,3-dihydro-1H-inden-5-yl)-4-iodo-1-methyl-1H-pyrazole-5-carboxamide

N-(2,3-dihydro-1H-inden-5-yl)-4-iodo-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B4843130
M. Wt: 367.18 g/mol
InChI Key: RMFRHTBDHRXFLL-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1H-inden-5-yl)-4-iodo-1-methyl-1H-pyrazole-5-carboxamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a unique structure that combines an indene moiety with a pyrazole ring, making it an interesting subject for chemical research and potential pharmaceutical development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1H-inden-5-yl)-4-iodo-1-methyl-1H-pyrazole-5-carboxamide typically involves multiple steps:

    Formation of the Indene Moiety: The indene structure can be synthesized through cyclization reactions starting from suitable precursors like styrene derivatives.

    Iodination of Pyrazole: The pyrazole ring is iodinated using iodine or iodinating agents such as N-iodosuccinimide (NIS) under controlled conditions.

    Amidation Reaction: The final step involves coupling the iodinated pyrazole with the indene derivative through an amidation reaction, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the carboxamide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1H-inden-5-yl)-4-iodo-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom on the pyrazole ring can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, particularly at the indene moiety.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or thiols can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Major Products

    Substitution: Products depend on the nucleophile used, such as azido or thiol derivatives.

    Oxidation: Oxidized products of the indene moiety.

    Reduction: Reduced forms of the indene or pyrazole rings.

    Hydrolysis: Corresponding carboxylic acid and amine.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Potential use in the development of new materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)-4-iodo-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dihydro-1H-inden-5-yl)acetamide: Similar indene structure but lacks the pyrazole ring and iodine atom.

    4-iodo-1-methyl-1H-pyrazole-5-carboxamide: Contains the pyrazole ring and iodine atom but lacks the indene moiety.

Uniqueness

N-(2,3-dihydro-1H-inden-5-yl)-4-iodo-1-methyl-1H-pyrazole-5-carboxamide is unique due to its combination of an indene moiety with an iodinated pyrazole ring. This structural uniqueness may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

N-(2,3-dihydro-1H-inden-5-yl)-4-iodo-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14IN3O/c1-18-13(12(15)8-16-18)14(19)17-11-6-5-9-3-2-4-10(9)7-11/h5-8H,2-4H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMFRHTBDHRXFLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)I)C(=O)NC2=CC3=C(CCC3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14IN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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